molecular formula C15H16F3N3O4S B6504656 1-(3-methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396808-42-6

1-(3-methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B6504656
CAS No.: 1396808-42-6
M. Wt: 391.4 g/mol
InChI Key: YBLXOQBYYHAANP-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole ring at position 3 and a 3-methoxybenzenesulfonyl group at position 1. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxybenzenesulfonyl moiety may improve solubility compared to halogenated analogs.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-24-11-5-2-6-12(8-11)26(22,23)21-7-3-4-10(9-21)13-19-20-14(25-13)15(16,17)18/h2,5-6,8,10H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLXOQBYYHAANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(2,6-Difluorobenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (BG14714)

  • Structural Features :
    • Sulfonyl Group : 2,6-Difluorobenzenesulfonyl (electron-withdrawing fluorine substituents).
    • Oxadiazole : Identical 5-(trifluoromethyl)-1,3,4-oxadiazole.
  • Key Differences :
    • The fluorine atoms on the sulfonyl group increase hydrophobicity and may enhance membrane permeability compared to the methoxy group in the target compound.
    • Fluorine’s electronegativity could strengthen binding interactions with target proteins, but the methoxy group in the target compound may offer better aqueous solubility .

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(9H-Xanthene-9-carbonyl)piperidine (CM863037)

  • Structural Features :
    • Sulfonyl Replacement : Xanthene-carbonyl group (bulky, aromatic).
    • Oxadiazole : Same 5-(trifluoromethyl) substitution.
  • The target compound’s 3-methoxybenzenesulfonyl group is less sterically hindered, favoring metabolic processing and tissue penetration .

Spiropiperidine-Based Stearoyl-CoA Desaturase-1 Inhibitors

  • Structural Features :
    • Core : Spiropiperidine scaffold with 5-(trifluoromethyl)-1,3,4-oxadiazole.
    • Substituents : Pyridin-3-ylmethyl group on oxadiazole.
  • Key Differences :
    • The spiropiperidine structure introduces conformational rigidity, which may enhance enzyme inhibition.
    • The target compound’s linear piperidine and methoxybenzenesulfonyl group suggest divergent biological targets (e.g., anti-inflammatory vs. lipid metabolism regulation) .

Usmarapride (Serotonin 5-HT4 Receptor Agonist)

  • Structural Features :
    • Core : Piperidine linked to 1,3,4-oxadiazole and indazole .
    • Substituents : 3-Methoxypropyl on piperidine.
  • Key Differences: The indazole moiety in usmarapride is critical for serotonin receptor binding, absent in the target compound. The target compound’s 3-methoxybenzenesulfonyl group may redirect activity toward non-serotonergic pathways (e.g., antimicrobial or anti-inflammatory) .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property Target Compound BG14714 CM863037 Usmarapride
LogP (Lipophilicity) Moderate (methoxy enhances solubility) High (fluorine increases logP) Very High (xanthene bulk) Moderate (indazole balance)
Solubility Improved (methoxy) Low Very Low Moderate
Steric Effects Low Moderate (fluorine) High (xanthene) Moderate (indazole)

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